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Compound of Interest

Compound Name: IGF-1R inhibitor-3

Cat. No.: B15580503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of IGF-1R inhibitor-3, a novel allosteric inhibitor of the Insulin-like Growth Factor-1

Receptor (IGF-1R). This document details the quantitative inhibitory data, comprehensive

experimental protocols, and key signaling pathways associated with this compound.

Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine

kinase that plays a crucial role in cell growth, proliferation, differentiation, and survival.[1]

Dysregulation of the IGF-1R signaling pathway is implicated in the development and

progression of various cancers, making it a compelling target for therapeutic intervention. IGF-
1R inhibitor-3, also identified as compound 11 in the primary literature, emerged from a

discovery campaign aimed at identifying selective, allosteric inhibitors of IGF-1R.[2] Allosteric

inhibition offers a potential advantage over traditional ATP-competitive inhibitors by providing a

higher degree of selectivity against the highly homologous insulin receptor (InsR), thereby

minimizing off-target metabolic effects.[2]

Quantitative Inhibitory Activity
The inhibitory potency of IGF-1R inhibitor-3 and related compounds was assessed through

both biochemical and cellular assays. The following tables summarize the key quantitative data

from these evaluations.[2]
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Table 1: Biochemical Inhibitory Activity of Indole-Butyl-Amine Derivatives against IGF-1R and

InsR[2]

Compound Structure IGF-1R IC50 (μM) InsR IC50 (μM)

1 4-Indolyl 10 1.6

3
4-Indolyl

(unsubstituted)
>40 6.5

10

3-Cyano-1H-indole-7-

carboxylic acid {1-[4-

(5-cyano-1H-indol-3-

yl)butyl]piperidin-4-

yl}amide

0.4 2.5

11 (IGF-1R inhibitor-3)

3-Cyano-5-fluoro-1H-

indole-7-carboxylic

acid {1-[4-(5-cyano-

1H-indol-3-

yl)butyl]piperidin-4-

yl}amide

0.2 2.8

12
3-Cyano-indol-4-yl

isomer
3.5 >30

Table 2: Cellular Inhibitory Activity of Indole-Butyl-Amine Derivatives on IGF-1R and InsR

Phosphorylation[2]

Compound IGF-1R Cellular IC50 (μM) InsR Cellular IC50 (μM)

1 40 >30

10 5.0 >30

11 (IGF-1R inhibitor-3) 2.2 >30

12 >30 >30
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Experimental Protocols
Synthesis of IGF-1R inhibitor-3 (Compound 11)
The synthesis of IGF-1R inhibitor-3 (3-Cyano-5-fluoro-1H-indole-7-carboxylic acid {1-[4-(5-

cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide) is achieved through a multi-step process

involving the preparation of key indole and piperidine intermediates followed by a final amide

coupling. The general procedures are outlined below, based on the methods described for this

class of compounds.

Experimental Workflow for the Synthesis of IGF-1R inhibitor-3
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Caption: Synthetic workflow for IGF-1R inhibitor-3.
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General Procedure for Amide Coupling: To a solution of the carboxylic acid intermediate (e.g.,

3-cyano-5-fluoro-1H-indole-7-carboxylic acid) in a suitable solvent such as dimethylformamide

(DMF), a coupling agent (e.g., HATU or TBTU) and a base (e.g., diisopropylethylamine) are

added. The amine intermediate (e.g., 1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-ylamine) is

then added, and the reaction mixture is stirred at room temperature until completion. The final

product is isolated and purified by standard chromatographic techniques.

Biochemical Kinase Assays
Recombinant IGF-1R and InsR Enzyme Assays: The inhibitory activity of the compounds

against the recombinant kinase domains of human IGF-1R and InsR was determined using a

time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow for Biochemical Kinase Assay
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Caption: Workflow for the biochemical kinase assay.

Protocol:

Add test compounds at various concentrations to the wells of a microtiter plate.

Add the recombinant human IGF-1R or InsR kinase domain.
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Initiate the kinase reaction by adding a biotinylated peptide substrate and ATP.

Incubate the reaction mixture at room temperature.

Stop the reaction and add detection reagents: a europium-labeled anti-phosphotyrosine

antibody and streptavidin-XL665.

Measure the TR-FRET signal on a suitable plate reader. The signal is proportional to the

extent of substrate phosphorylation.

Calculate IC50 values from the dose-response curves.

Cellular Phosphorylation Assay
Capture ELISA for IGF-1R and InsR Phosphorylation in MCF-7 Cells: The cellular potency of

the inhibitors was determined by measuring the inhibition of ligand-induced

autophosphorylation of IGF-1R and InsR in MCF-7 human breast cancer cells.

Workflow for Cellular Phosphorylation Assay
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Caption: Workflow for the cellular phosphorylation assay.

Protocol:

Seed MCF-7 cells in 96-well plates and allow them to adhere.

Serum-starve the cells to reduce basal receptor phosphorylation.

Pre-incubate the cells with various concentrations of the test compounds.

Stimulate the cells with either IGF-1 or insulin to induce receptor autophosphorylation.

Lyse the cells to release cellular proteins.
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Perform a sandwich ELISA:

Coat ELISA plates with a capture antibody specific for total IGF-1R or InsR.

Add cell lysates to the wells to allow the receptor to bind to the capture antibody.

Wash the wells and add a detection antibody that specifically recognizes the

phosphorylated form of the receptor (anti-phosphotyrosine antibody), typically conjugated

to an enzyme like horseradish peroxidase (HRP).

Wash the wells and add a substrate for the enzyme to generate a detectable signal.

Measure the signal, which is proportional to the amount of phosphorylated receptor.

Calculate IC50 values from the dose-response curves.

IGF-1R Signaling Pathway
IGF-1R activation by its ligands, IGF-1 and IGF-2, initiates a cascade of intracellular signaling

events that are critical for normal cellular function and are often hijacked in cancer. The two

major downstream pathways are the PI3K/Akt/mTOR pathway, which is primarily involved in

cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is mainly

associated with cell growth and differentiation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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